molecular formula C19H26N6O3S2 B2936886 2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1171845-75-2

2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2936886
CAS RN: 1171845-75-2
M. Wt: 450.58
InChI Key: LJPHGMGDGCZRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H26N6O3S2 and its molecular weight is 450.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel 1,3,4-thiadiazole amide compounds containing piperazine, a category to which the compound belongs, have been synthesized and evaluated for their biological activities. These compounds demonstrated inhibitory effects on certain bacteria and viruses (Xia, 2015).

Heterocyclic Synthesis and Microbiological Activities

  • A series of novel scaffolds containing thiadiazolyl piperazine were synthesized from stearic acid, demonstrating in-vitro antimicrobial activities against various bacterial and fungal strains (Abdelmajeid et al., 2017).

Antimicrobial Evaluation

  • Compounds synthesized using 1,3,4-thiadiazoles, similar to the compound , showed significant antimicrobial properties. These findings highlight the potential use of such compounds in developing new antimicrobial agents (Hamama et al., 2017).

Insecticidal Assessment

  • Novel heterocycles incorporating a thiadiazole moiety were synthesized and evaluated for their insecticidal properties against the cotton leafworm, demonstrating potential applications in pest control (Fadda et al., 2017).

Leishmanicidal Activity

  • A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their in-vitro leishmanicidal activity, showing strong effects against certain parasitic species (Foroumadi et al., 2005).

Antitumor Evaluation

  • Certain N-substituted-2-amino-1,3,4-thiadiazoles were synthesized and screened for their cytotoxicity and antioxidant activities, indicating potential applications in cancer research (Hamama et al., 2013).

properties

IUPAC Name

2-[[5-[4-(2-cyclopentylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3S2/c1-13-10-15(23-28-13)20-16(26)12-29-19-22-21-18(30-19)25-8-6-24(7-9-25)17(27)11-14-4-2-3-5-14/h10,14H,2-9,11-12H2,1H3,(H,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPHGMGDGCZRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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